3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonylated tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: This can be achieved by reducing isoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol.
Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with 3-methoxybenzoyl chloride: The sulfonylated tetrahydroisoquinoline is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-hydroxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide.
Reduction: 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfanyl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog without the sulfonyl and benzamide groups.
6-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group on the isoquinoline ring.
Uniqueness
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of its methoxybenzamide and sulfonylated tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-8-4-7-16(13-18)19(22)20-10-12-26(23,24)21-11-9-15-5-2-3-6-17(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYYBKIULEVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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